

Chemical and physical properties of Dimethyl tetradecanedioate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl tetradecanedioate*

Cat. No.: *B1583837*

[Get Quote](#)

An In-depth Technical Guide to Dimethyl Tetradecanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetradecanedioate, a long-chain aliphatic diester, is a molecule of significant interest in various scientific and industrial sectors. Its chemical structure lends it properties that are valuable in the synthesis of polymers, lubricants, and as a potential intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties of **Dimethyl tetradecanedioate**, detailed experimental protocols for its synthesis and purification, and an exploration of its metabolic context.

Chemical and Physical Properties

The fundamental properties of **Dimethyl tetradecanedioate** are summarized in the tables below, providing a ready reference for laboratory and developmental work.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	dimethyl tetradecanedioate[1]
Synonyms	Tetradecanedioic acid, dimethyl ester; 1,14-Dodecanedicarboxylic acid dimethyl ester; NSC 9505[2][3][4]
CAS Number	5024-21-5[2][5]
Molecular Formula	C ₁₆ H ₃₀ O ₄ [2][5]
InChI	InChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3[1]
InChIKey	ZDJFDFNNEAPGOP-UHFFFAOYSA-N[5]
SMILES	COC(=O)CCCCCCCCCCCC(=O)OC[1]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	286.41 g/mol [2][3]
Appearance	White to almost white powder or crystal[3][6]
Melting Point	43 °C (lit.)[3][6]
Boiling Point	196 °C / 10 mmHg[3][6]
Density	0.955 ± 0.06 g/cm ³ (Predicted)[3][6]
Solubility	Very faint turbidity in Methanol[3][6]
Flash Point	146.4 °C[3][6]
Purity	>98%[4]
Storage	Room temperature, sealed in dry conditions[3][4][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **Dimethyl tetradecanedioate**, based on established procedures for similar long-chain diesters.

Synthesis via Fischer Esterification

The most common method for the synthesis of **Dimethyl tetradecanedioate** is the Fischer esterification of tetradecanedioic acid with methanol, using an acid catalyst.^{[7][8]}

Materials:

- Tetradecanedioic acid
- Anhydrous methanol (MeOH)
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
- Diethyl ether or ethyl acetate
- 5% aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tetradecanedioic acid (1.0 equivalent) and a large excess of anhydrous methanol (e.g., 20 equivalents).[9]
- **Catalyst Addition:** With stirring, cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the mixture.[9]
- **Reflux:** Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9][10]
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol using a rotary evaporator.[9]
 - Dissolve the residue in diethyl ether or ethyl acetate.[9]
 - Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[6][9]
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6][9]
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Dimethyl tetradecanedioate**.[6][9]

Purification Methodologies

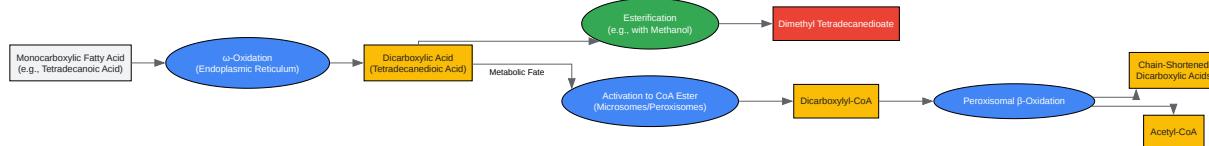
High purity is often required for applications in research and drug development. The following are standard procedures for purifying crude **Dimethyl tetradecanedioate**.

Principle: This technique purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Procedure:

- Solvent Selection: Choose a suitable solvent in which **Dimethyl tetradecanedioate** is soluble at high temperatures but sparingly soluble at low temperatures. Methanol or ethanol/water mixtures can be effective.[6]
- Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.[6]
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[6]
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
- Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[6]
- Drying: Dry the purified crystals under vacuum.[11]

Principle: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.


Procedure:

- Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. The mobile phase is typically a non-polar solvent or a mixture of solvents, with the polarity adjusted to achieve good separation. A common mobile phase for diesters is a gradient of ethyl acetate in hexane.[11]
- Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.[11]
- Sample Loading: Dissolve the crude **Dimethyl tetradecanedioate** in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.[11]

- Elution: Pass the mobile phase through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.[11]
- Fraction Collection: Collect the eluting solvent in a series of fractions.
- Analysis: Analyze the fractions using TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified **Dimethyl tetradecanedioate**.[11]

Metabolic Pathway of Dicarboxylic Acids

While specific signaling pathways involving **Dimethyl tetradecanedioate** are not extensively documented, the general metabolic pathway for long-chain dicarboxylic acids provides a crucial context for its potential biological role. Dicarboxylic acids are typically formed from monocarboxylic fatty acids via ω -oxidation and are subsequently metabolized through peroxisomal β -oxidation.[2][3][4][5]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of dicarboxylic acids.

Applications in Research and Drug Development

Dimethyl tetradecanedioate serves as a valuable pharmaceutical intermediate.[3] Its ester functionalities can be leveraged in the synthesis of more complex molecules with potential therapeutic activities. In drug development, intermediates like **Dimethyl tetradecanedioate** are

crucial for modifying lead compounds to enhance their efficacy, improve their pharmacokinetic profiles, and reduce toxicity. The long aliphatic chain of tetradecanedioate can be incorporated into drug molecules to modulate their lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

Based on available GHS information, **Dimethyl tetradecanedioate** may cause skin and serious eye irritation, as well as respiratory irritation.[\[2\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl tetradecanedioate | C16H30O4 | CID 78727 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical and physical properties of Dimethyl tetradecanedioate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583837#chemical-and-physical-properties-of-dimethyl-tetradecanedioate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com